molecular formula C14H10BrF3O B8277048 (4-Bromo-2-(trifluoromethyl)phenyl)(phenyl)methanol

(4-Bromo-2-(trifluoromethyl)phenyl)(phenyl)methanol

Cat. No. B8277048
M. Wt: 331.13 g/mol
InChI Key: ZREQNIGELUECOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-2-(trifluoromethyl)phenyl)(phenyl)methanol is a useful research compound. Its molecular formula is C14H10BrF3O and its molecular weight is 331.13 g/mol. The purity is usually 95%.
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properties

Product Name

(4-Bromo-2-(trifluoromethyl)phenyl)(phenyl)methanol

Molecular Formula

C14H10BrF3O

Molecular Weight

331.13 g/mol

IUPAC Name

[4-bromo-2-(trifluoromethyl)phenyl]-phenylmethanol

InChI

InChI=1S/C14H10BrF3O/c15-10-6-7-11(12(8-10)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8,13,19H

InChI Key

ZREQNIGELUECOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Br)C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,4-dibromo-2-(trifluoromethyl)benzene (300 mg, 0.987 mmol) in 2 mL of Et2O (C=0.5M) was added dropwise a 1.6M solution of BuLi in hexane (650 μL, 1.05 eq) at −78° C. After 25 min of stirring, benzaldehyde (120 μL, 1.2 eq) was slowly added. The mixture was stirred for 2 h at −78° C. and was allowed to warm to r.t. overnight. Then, the reaction mixture was hydrolyzed with water and with a 1M HCl solution to acidify. The layers were separated. The aqueous layer was extracted with DCM (3×10 mL). The combined organics were washed with brine, dried over MgSO4, filtered and solvents were removed in vacuo. The crude residue was purified by silica gel flash chromatography (cyclohexane/AcOEt 95:5) to afford the desired product in 90% yield (295 mg) as uncoloured oil. 1H NMR (300 MHz, CDCl3) δ 7.80 (d, J=2.1 Hz, 1H), 7.67 (dd, J=8.4, 2.1 Hz, 1H), 7.54 (d, J=8.5 Hz, 1H), 7.39-7.27 (m, 5H), 6.24 (s, 1H), 2.44 (s, OH); 13C NMR (75 MHz, CDCl3) δ 142.3 (C), 141.4 (q, J=1.4 Hz, C), 135.5 (CH), 131.5 (CH), 129.3 (q, J=30.9 Hz, C), 128.8 (q, J=6.1 Hz, CH), 128.7 (CH), 128.0 (CH), 126.5 (CH), 123.5 (q, J=274.6 Hz, C), 121.7 (C), 70.6 (q, J=2.1 Hz, CH); MS (ESI) m/z: 375.0, 377.0 [M−H+HCO2H, 79Br, 81Br]−; 705.2, 707.2 [2M−2H+HCO2H, 79Br, 81Br]−.
Quantity
300 mg
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reactant
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solution
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650 μL
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2 mL
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120 μL
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Yield
90%

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